molecular formula C14H14ClNO2S B2677018 Propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate CAS No. 350997-20-5

Propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B2677018
CAS No.: 350997-20-5
M. Wt: 295.78
InChI Key: RJTSWSXSQUFLIO-UHFFFAOYSA-N
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Description

Propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a propyl ester group, an amino group, and a chlorophenyl group attached to the thiophene ring

Scientific Research Applications

Propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Gewald reaction, which is a condensation reaction between a ketone, a cyanoester, and elemental sulfur. The general steps are as follows:

    Formation of the Thiophene Ring: The initial step involves the reaction of a ketone (such as acetophenone) with a cyanoester (such as ethyl cyanoacetate) in the presence of elemental sulfur and a base (e.g., piperidine) to form the thiophene ring.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution using an appropriate amine (e.g., ammonia or an alkylamine).

    Esterification: The carboxylic acid group on the thiophene ring is esterified using propanol and an acid catalyst (e.g., sulfuric acid) to form the propyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid

    Substitution: Ammonia, alkylamines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted thiophenes with various functional groups

Mechanism of Action

The mechanism of action of propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets in biological systems. The amino and chlorophenyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The thiophene ring provides structural stability and contributes to the compound’s overall bioactivity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorobenzyl alcohol
  • 2-Aminothiazole derivatives
  • Indole derivatives

Uniqueness

Propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups and the thiophene ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, selectivity, and efficacy in its intended applications.

Properties

IUPAC Name

propyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-2-7-18-14(17)12-11(8-19-13(12)16)9-3-5-10(15)6-4-9/h3-6,8H,2,7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTSWSXSQUFLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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